molecular formula C19H17N3O3 B2910039 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one CAS No. 300556-26-7

3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one

货号: B2910039
CAS 编号: 300556-26-7
分子量: 335.363
InChI 键: GUCZMOOMBNDAOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a benzimidazole moiety fused with a chromenone structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core, followed by subsequent functionalization to introduce the chromenone moiety . The reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

化学反应分析

Types of Reactions

3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted benzimidazole and chromenone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

科学研究应用

作用机制

The mechanism by which 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The molecular targets and pathways involved can vary depending on the specific application and the nature of the substituents on the compound .

相似化合物的比较

Similar Compounds

Uniqueness

What sets 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one apart is the combination of the benzimidazole and chromenone moieties, which can result in unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these structures .

生物活性

The compound 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one is a hybrid molecule that combines features of benzimidazole and chromenone structures. These structural motifs are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3C_{18}H_{20}N_2O_3, with a molecular weight of 312.36 g/mol. The compound features a chromenone backbone substituted with a benzimidazole moiety and a dimethylaminomethyl group, which may influence its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antiviral Activity :
    • The compound has been evaluated for its antiviral properties against various viruses. In vitro studies indicated that it exhibits significant inhibition against the tobacco mosaic virus (TMV), with an effective concentration (EC50) in the micromolar range .
    • Additionally, derivatives of similar structures have shown promising results against herpes simplex virus type 1 (HSV-1), suggesting potential for further development in antiviral therapies .
  • Anticancer Properties :
    • Research indicates that compounds with similar structural characteristics have demonstrated cytotoxic effects on cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for various cancer types, indicating potential as anticancer agents .
    • The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although specific pathways for this compound remain to be elucidated.
  • Anti-inflammatory Effects :
    • Compounds containing benzimidazole and chromenone moieties have been associated with anti-inflammatory activity. The proposed mechanism includes inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways .

Case Studies

  • Antiviral Efficacy Against TMV :
    • In a study evaluating the antiviral potential, the compound was found to reduce viral load significantly at concentrations as low as 0.5 mg/mL, demonstrating a reduction in plaque formation by approximately 69% compared to control groups .
  • Cytotoxicity in Cancer Cell Lines :
    • A series of experiments conducted on various human cancer cell lines revealed that the compound exhibited IC50 values ranging from 5 to 15 µM, indicating moderate cytotoxicity. The study attributed this effect to the induction of apoptosis through mitochondrial pathways .

Data Table: Biological Activity Summary

Activity TypeTargetEC50/IC50 ValueReference
AntiviralTobacco Mosaic Virus0.5 mg/mL
AnticancerVarious Cancer Cells5-15 µM
Anti-inflammatoryCytokine ProductionN/A

属性

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-22(2)10-13-16(23)8-7-11-9-12(19(24)25-17(11)13)18-20-14-5-3-4-6-15(14)21-18/h3-9,23H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCZMOOMBNDAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。